9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate 9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17459879
InChI: InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C17H30N2O6
Molecular Weight: 358.4 g/mol

9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate

CAS No.:

Cat. No.: VC17459879

Molecular Formula: C17H30N2O6

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate -

Specification

Molecular Formula C17H30N2O6
Molecular Weight 358.4 g/mol
IUPAC Name tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate;oxalic acid
Standard InChI InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key CIURBANGWLHRCG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1.C(=O)(C(=O)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate comprises a spiro[5.5]undecane system, where two cyclohexane rings share a single nitrogen atom at the 3-position. The 9-amino group and 3-carboxylic acid tert-butyl ester substituents introduce polarity and steric bulk, influencing both reactivity and solubility. X-ray crystallography of analogous spiro compounds, such as 3-Oxa-9-azaspiro[5.5]undecane, reveals chair conformations for the cyclohexane rings and a planar amide bond geometry .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H30N2O6\text{C}_{17}\text{H}_{30}\text{N}_2\text{O}_6
Molecular Weight358.4 g/mol
CAS NumberVC17459879
XLogP3 (Predicted)1.2
Hydrogen Bond Donors2 (amino and oxalate groups)

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic peaks at 3300 cm1^{-1} (N–H stretch), 1720 cm1^{-1} (ester C=O), and 1640 cm1^{-1} (oxalate C=O). Nuclear magnetic resonance (NMR) data (1H^1\text{H}) reveal distinct signals for the tert-butyl group (δ 1.42 ppm, singlet) and spirocyclic protons (δ 3.1–3.6 ppm, multiplet) .

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a seven-step sequence, as outlined in patent EP3327006B1 :

  • Core Formation: Cyclocondensation of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate yields the spiro[5.5]undecane skeleton.

  • Amino Group Introduction: Nitromethane addition under Michael conditions, followed by catalytic hydrogenation, installs the 9-amino group.

  • Esterification: The carboxylic acid at position 3 is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2_2O).

  • Salt Formation: Oxalic acid treatment produces the oxalate salt, improving stability and crystallinity.

StepReactionYield (%)Purity (HPLC)
1Spirocycle Formation6592
2Amino Group Installation7888
3Ester Protection8295
4Oxalate Salt Formation9199

Process Challenges

Key hurdles include regioselective functionalization at the 9-position and minimizing epimerization during hydrogenation. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

Applications in Drug Discovery

Intermediate for Bioactive Molecules

The compound serves as a building block for sigma receptor (SR) ligands, exemplified by 2,7-diazaspiro[4.4]nonane derivatives . Although direct pharmacological data for this molecule are unavailable, structural analogs demonstrate nanomolar affinities for S1R and S2R subtypes, correlating with analgesic efficacy in capsaicin-induced allodynia models .

Structure-Activity Relationship (SAR) Insights

  • Spiro Ring Size: Enlarging the spiro system from [4.4] to [5.5] enhances target selectivity but reduces blood-brain barrier permeability .

  • Amino Group: Primary amines at position 9 improve hydrogen bonding with aspartate residues in SR binding pockets .

Comparative Analysis with Analogous Compounds

3-Azaspiro[5.5]undecane-3,9-dicarboxylic Acid Derivatives

The tert-butyl ester analog (CAS: 170228-81-6) lacks the 9-amino group but shares similar solubility profiles (LogP=1.5\text{LogP} = 1.5) . Its synthetic utility is limited by lower reactivity in nucleophilic substitutions .

2,7-Diazaspiro[4.4]nonane Derivatives

These smaller spirocycles exhibit superior S1R/S2R binding (Ki<5K_i < 5 nM) but suffer from metabolic instability . The [5.5] system’s rigidity may address this via reduced cytochrome P450 interactions.

Future Directions and Challenges

Targeted Modifications

  • Prodrug Development: Ester hydrolysis to release the free carboxylic acid could enhance bioavailability.

  • Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) may synergize anti-inflammatory effects.

Regulatory Considerations

Current data gaps in chronic toxicity and genotoxicity necessitate OECD 471-compliant assays before clinical exploration.

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